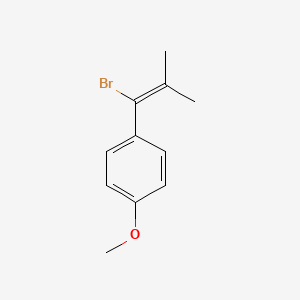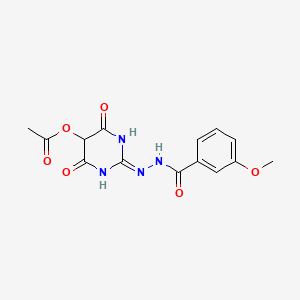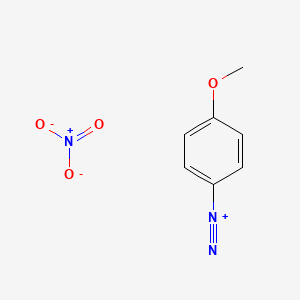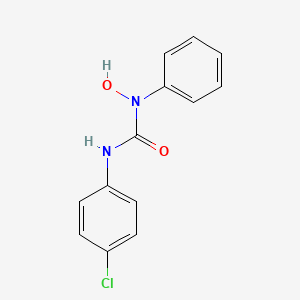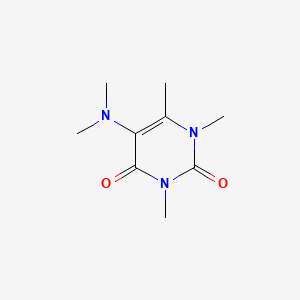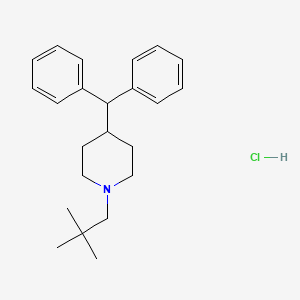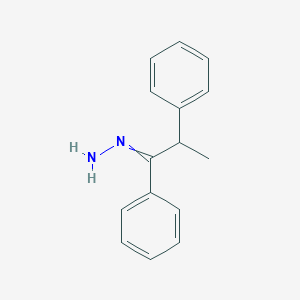
(1,2-Diphenylpropylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Diphenylpropylidene)hydrazine is an organic compound with the molecular formula C15H16N2 It is a derivative of hydrazine, characterized by the presence of two phenyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylpropylidene)hydrazine typically involves the reaction of hydrazine with a suitable precursor, such as a ketone or aldehyde. One common method is the reaction of acetophenone with hydrazine under reflux conditions in the presence of a catalyst like glacial acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic and reactive nature of hydrazine and its derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Diphenylpropylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like nitric acid or permanganate to form corresponding oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, silver nitrate, and permanganate for oxidation, and hydrazine for reduction. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
(1,2-Diphenylpropylidene)hydrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1,2-Diphenylpropylidene)hydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound can form hydrazones by reacting with carbonyl groups, which can then undergo further transformations. This mechanism is utilized in various synthetic processes, including the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylhydrazine: Another related compound with similar chemical properties.
Uniqueness
(1,2-Diphenylpropylidene)hydrazine is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable hydrazones and participate in various chemical reactions makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
50462-63-0 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1,2-diphenylpropylidenehydrazine |
InChI |
InChI=1S/C15H16N2/c1-12(13-8-4-2-5-9-13)15(17-16)14-10-6-3-7-11-14/h2-12H,16H2,1H3 |
Clé InChI |
MFCJCXCCITXIQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


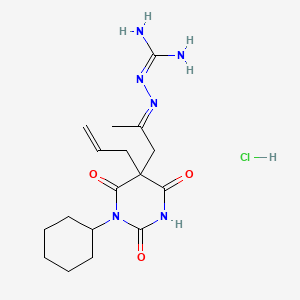

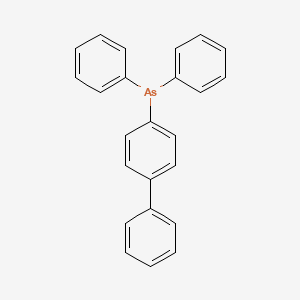

![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)
